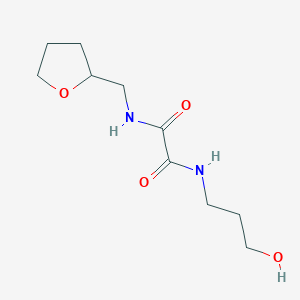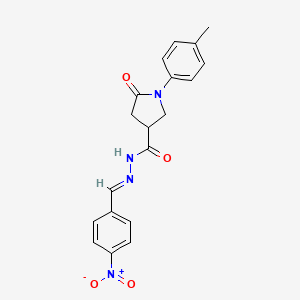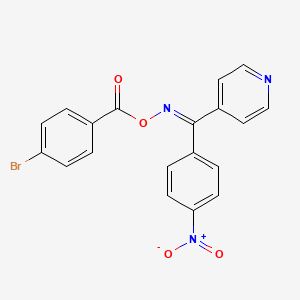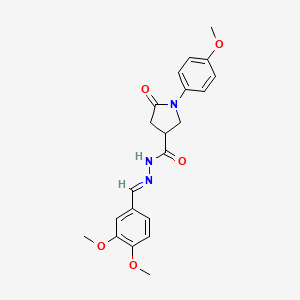
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Vue d'ensemble
Description
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as THFA-HMDA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of ethylenediamine and has been used in various fields such as medicine, chemistry, and materials science.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been extensively used in scientific research due to its unique properties. It has been used as a crosslinking agent for hydrogels, which are used in tissue engineering and drug delivery. This compound has also been used as a chiral selector in chromatography, which is used to separate enantiomers of various compounds. Additionally, this compound has been used as a ligand for metal ions, which is used in catalysis and material science.
Mécanisme D'action
N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a bifunctional compound, which means that it can form two covalent bonds with other molecules. The primary amine group of this compound can react with carboxylic acids, forming an amide bond. The secondary amine group of this compound can react with aldehydes and ketones, forming an imine bond. This unique property of this compound makes it an excellent crosslinking agent for hydrogels.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound is non-toxic and biocompatible, making it an excellent candidate for tissue engineering and drug delivery applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its ability to crosslink hydrogels under mild conditions. This property allows for the formation of hydrogels with high porosity and tunable mechanical properties. Additionally, this compound is non-toxic and biocompatible, making it an excellent candidate for tissue engineering and drug delivery applications. However, one of the limitations of this compound is its low yield during the synthesis process. This limitation can be overcome by optimizing the reaction conditions and using a more efficient catalyst.
Orientations Futures
For N-(3-hydroxypropyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide research include studying its biochemical and physiological effects, optimizing the synthesis process, and using it in the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-N'-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c13-5-2-4-11-9(14)10(15)12-7-8-3-1-6-16-8/h8,13H,1-7H2,(H,11,14)(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZIMJLLQWWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-furylmethylene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3909645.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(2-chlorobenzoyl)oxime]](/img/structure/B3909652.png)

![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3909661.png)



![2-{[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]thio}-N-phenylacetamide](/img/structure/B3909710.png)

![methyl 4-(2-{[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909728.png)

![N-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3909737.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909748.png)

